

Structural Analysis and Conformation of 2-Bromo-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational properties of **2-Bromo-5-nitropyridine**, a key heterocyclic aromatic compound with applications in organic synthesis and drug discovery.^[1] This document summarizes key experimental and computational data, outlines relevant methodologies, and visualizes molecular and logical relationships to facilitate a deeper understanding of this molecule's characteristics.

Molecular Structure and Physicochemical Properties

2-Bromo-5-nitropyridine (CAS No: 4487-59-6) is a substituted pyridine derivative with the chemical formula $C_5H_3BrN_2O_2$ and a molecular weight of 202.99 g/mol.^{[2][3][4]} It typically appears as an off-white to light yellow crystalline solid with a melting point in the range of 139-141 °C.^{[4][5]} The molecule's structure, featuring a bromine atom at the 2-position and a nitro group at the 5-position of the pyridine ring, makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds.^[1]

Crystallographic Analysis

The definitive solid-state structure of **2-Bromo-5-nitropyridine** has been determined by X-ray crystallography. The crystallographic data are deposited in the Cambridge Crystallographic

Data Centre (CCDC) under the deposition number 989200, and the findings were published in IUCrData.

While the precise, experimentally determined bond lengths and angles from the primary publication were not directly accessible for this review, computational studies on closely related molecules, such as 2-Amino-3-bromo-5-nitropyridine, provide valuable insights into the expected geometric parameters. Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular geometries and vibrational frequencies.

Table 1: Theoretical Bond Lengths and Bond Angles for a Related Bromo-Nitropyridine Derivative

Parameter	Bond Length (Å)	Bond Angle (°)
C-Br	1.88 - 1.90	
C-N (pyridine)	1.33 - 1.35	
C-C (pyridine)	1.38 - 1.40	
C-N (nitro)	1.47 - 1.49	
N-O (nitro)	1.22 - 1.24	
C-N-C (pyridine)		
C-C-N (pyridine)		
C-C-C (pyridine)		
O-N-O (nitro)		
C-C-N (nitro)		

Note: The data presented in this table are representative values from DFT calculations on a structurally similar molecule, 2-Amino-3-bromo-5-nitropyridine, and are intended to provide an approximation of the geometric parameters of **2-Bromo-5-nitropyridine**. For exact experimental values, consultation of the primary crystallographic data (CCDC 989200) is recommended.

Conformational Analysis

The pyridine ring in **2-Bromo-5-nitropyridine** is aromatic and therefore planar. The primary conformational flexibility arises from the rotation of the nitro group around the C-N bond. Computational studies using methods like Density Functional Theory (DFT) can elucidate the rotational barrier and the preferred orientation of the nitro group relative to the pyridine ring.

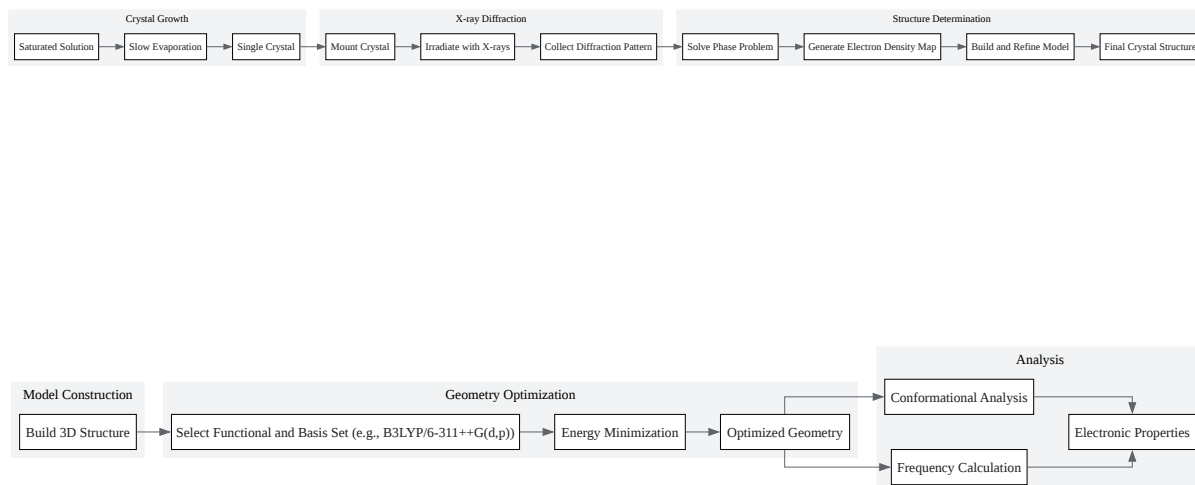
In the solid state, the conformation is locked by crystal packing forces. The planarity of the pyridine ring and the potential for intermolecular interactions, such as halogen bonding (C-Br...N or C-Br...O) and π - π stacking, play a significant role in determining the overall crystal structure.

Experimental and Computational Protocols

X-ray Crystallography

The determination of the crystal structure of **2-Bromo-5-nitropyridine** involves the following general steps:

- **Crystal Growth:** Single crystals of suitable size and quality are grown from a supersaturated solution of the compound, often through slow evaporation of the solvent.
- **Data Collection:** A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data are used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined to best fit the experimental data.



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- To cite this document: BenchChem. [Structural Analysis and Conformation of 2-Bromo-5-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b018158#2-bromo-5-nitropyridine-structural-analysis-and-conformation>]

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